molecular formula C28H27NO2 B14258959 1-[2,6-Di(propan-2-yl)phenyl]-3,4-diphenyl-1H-pyrrole-2,5-dione CAS No. 330944-91-7

1-[2,6-Di(propan-2-yl)phenyl]-3,4-diphenyl-1H-pyrrole-2,5-dione

Cat. No.: B14258959
CAS No.: 330944-91-7
M. Wt: 409.5 g/mol
InChI Key: CMODKBOMGVFJIA-UHFFFAOYSA-N
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Description

1-[2,6-Di(propan-2-yl)phenyl]-3,4-diphenyl-1H-pyrrole-2,5-dione is a complex organic compound known for its unique structural properties This compound features a pyrrole ring substituted with phenyl groups and a 2,6-di(propan-2-yl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2,6-Di(propan-2-yl)phenyl]-3,4-diphenyl-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,6-di(propan-2-yl)aniline with diphenylacetylene in the presence of a suitable catalyst can yield the desired pyrrole derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[2,6-Di(propan-2-yl)phenyl]-3,4-diphenyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include quinones, amines, alcohols, and various substituted aromatic compounds.

Scientific Research Applications

1-[2,6-Di(propan-2-yl)phenyl]-3,4-diphenyl-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2,6-Di(propan-2-yl)phenyl]-3,4-diphenyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2,6-Di(propan-2-yl)phenyl]-3,4-diphenyl-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

330944-91-7

Molecular Formula

C28H27NO2

Molecular Weight

409.5 g/mol

IUPAC Name

1-[2,6-di(propan-2-yl)phenyl]-3,4-diphenylpyrrole-2,5-dione

InChI

InChI=1S/C28H27NO2/c1-18(2)22-16-11-17-23(19(3)4)26(22)29-27(30)24(20-12-7-5-8-13-20)25(28(29)31)21-14-9-6-10-15-21/h5-19H,1-4H3

InChI Key

CMODKBOMGVFJIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)C(=C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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